N-(4,6-dimethylpyrimidin-2-yl)-4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzenesulfonamide
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine-thione scaffold. Its structure comprises a central benzenesulfonamide group linked to a 4,6-dimethylpyrimidin-2-yl substituent and a conjugated thioxotetrahydropyrimidinone moiety via a methyleneamino bridge. This compound’s design integrates pharmacophores known for enzyme inhibition, particularly targeting nucleotide-binding proteins or helicases, as suggested by structural analogs . Crystallographic studies using programs like SHELX and ORTEP-3 have been pivotal in elucidating its conformation and intermolecular interactions, such as hydrogen bonding involving the sulfonamide and pyrimidine groups .
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S2/c1-9-7-10(2)20-16(19-9)23-29(26,27)12-5-3-11(4-6-12)18-8-13-14(24)21-17(28)22-15(13)25/h3-8H,1-2H3,(H,19,20,23)(H3,21,22,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFYHDSMXVOCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzenesulfonamide is a compound with potential pharmacological significance. This article aims to provide a comprehensive overview of its biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14N4O4S
- CAS Number : 233761-16-5
- Molecular Weight : 358.37 g/mol
The compound features a pyrimidine ring and a benzenesulfonamide moiety, which are known to contribute to various biological activities, including antimicrobial and anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of sulfonamide-based compounds. For instance, similar compounds have shown significant cytotoxicity against various cancer cell lines. In one study, a related compound exhibited an IC50 value of 1.72 μg/mL against cancer cells, outperforming the standard reference drug 5-fluorouracil with an IC50 of 4.8 μg/mL .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. The compound has been evaluated for its efficacy against several microorganisms. Studies indicate that derivatives with similar structures demonstrate potent antibacterial activity, suggesting a potential application in treating bacterial infections.
The exact mechanism of action for this compound is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in nucleotide synthesis and cell division.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluating the biological activity of related compounds found that those featuring the sulfonamide group demonstrated significant cytotoxic effects on various cancer cell lines, indicating the potential utility of this compound in oncological applications .
- Binding Affinity Studies : Research involving molecular docking simulations has shown that compounds with similar structures bind effectively to active sites of target proteins involved in cancer progression, suggesting a mechanism for their anticancer activity .
- Antimicrobial Testing : In vitro studies have confirmed the antimicrobial efficacy of related sulfonamide compounds against Gram-positive and Gram-negative bacteria, providing a basis for further exploration into the potential therapeutic applications of this compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O4S |
| Molecular Weight | 358.37 g/mol |
| CAS Number | 233761-16-5 |
| Anticancer IC50 (μg/mL) | 1.72 (vs 5-FU: 4.8) |
| Antimicrobial Activity | Effective against multiple strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Pyrimidine Hybrids
The compound shares structural homology with anti-HIV agents reported in , such as 4-(1-acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (SPIII-5ME-AC). Key differences include:
- Activity : SPIII-5ME-AC inhibits HIV integrase enzymatic activity, whereas the target compound’s thioxo group may enhance interactions with metal ions in enzyme active sites (e.g., helicases) .

| Compound | Core Structure | Key Substituents | Biological Target | Activity |
|---|---|---|---|---|
| Target Compound | Benzenesulfonamide-pyrimidine | Thioxotetrahydropyrimidinone | Helicases/Enzymes | Potential enzyme inhibition |
| SPIII-5ME-AC | Benzenesulfonamide-pyrimidine | Indolinone-acetyl | HIV Integrase | IC₅₀ = 1.2 µM (strand transfer) |
Thioxo vs. Oxo Pyrimidine Derivatives
The thioxo group (C=S) in the target compound distinguishes it from oxo (C=O) analogs like N-(4,6-dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide (). Computational studies using Tanimoto and Dice similarity metrics () reveal:
- Electronic Properties : The thioxo group increases electron delocalization, enhancing π-π stacking with aromatic residues in enzyme pockets.
- Solubility : Oxo derivatives exhibit higher aqueous solubility due to stronger hydrogen-bonding capacity .
Other Pyrimidine-Sulfonamide Derivatives
Compounds like 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide () lack the thioxotetrahydropyrimidinone moiety but retain the sulfonamide-pyrimidine backbone. These analogs are primarily antimicrobial agents, whereas the target compound’s extended conjugation may broaden its therapeutic scope to antiviral or anticancer applications .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : The thioxo group in the target compound mimics nucleotide substrates, competitively inhibiting enzymes like SARS-CoV helicase (as seen in related thioxopyrimidines; ).
- Structural Stability : Crystallographic data (via SHELX refinement) indicate planar geometry of the pyrimidine-thione system, favoring intercalation into DNA or RNA helices .
- Toxicity Profile : Compared to benzamide derivatives (), sulfonamide-pyrimidines generally exhibit lower cytotoxicity, as confirmed by cell viability assays in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

